molecular formula C20H25N3O B2390926 5-Ethyl-2-[1-[(E)-3-phenylprop-2-enyl]piperidin-4-yl]oxypyrimidine CAS No. 2380195-66-2

5-Ethyl-2-[1-[(E)-3-phenylprop-2-enyl]piperidin-4-yl]oxypyrimidine

Cat. No.: B2390926
CAS No.: 2380195-66-2
M. Wt: 323.44
InChI Key: JDIFSRAOQKARNQ-RMKNXTFCSA-N
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Description

5-Ethyl-2-[1-[(E)-3-phenylprop-2-enyl]piperidin-4-yl]oxypyrimidine is a complex organic compound that features a pyrimidine ring substituted with an ethyl group and a piperidine ring The piperidine ring is further substituted with a phenylprop-2-enyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2-[1-[(E)-3-phenylprop-2-enyl]piperidin-4-yl]oxypyrimidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the phenylprop-2-enyl group. The final step involves the formation of the pyrimidine ring and the attachment of the ethyl group.

    Preparation of Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Introduction of Phenylprop-2-enyl Group: This step involves the use of a Grignard reagent or a similar organometallic compound to introduce the phenylprop-2-enyl group onto the piperidine ring.

    Formation of Pyrimidine Ring: The pyrimidine ring is typically formed through a condensation reaction involving a suitable diamine and a carbonyl compound.

    Attachment of Ethyl Group: The final step involves the alkylation of the pyrimidine ring with an ethyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2-[1-[(E)-3-phenylprop-2-enyl]piperidin-4-yl]oxypyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using halogenating agents like N-bromosuccinimide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

5-Ethyl-2-[1-[(E)-3-phenylprop-2-enyl]piperidin-4-yl]oxypyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including as a candidate for drug development.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Ethyl-2-[1-[(E)-3-phenylprop-2-enyl]piperidin-4-yl]oxypyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    2-[1-[(E)-3-phenylprop-2-enyl]piperidin-4-yl]oxypyrimidine: Lacks the ethyl group, which may affect its biological activity.

    5-Ethyl-2-[1-(phenylmethyl)piperidin-4-yl]oxypyrimidine: Contains a phenylmethyl group instead of a phenylprop-2-enyl group, which may alter its chemical properties.

Uniqueness

5-Ethyl-2-[1-[(E)-3-phenylprop-2-enyl]piperidin-4-yl]oxypyrimidine is unique due to the specific combination of functional groups and the spatial arrangement of these groups. This uniqueness may confer specific biological activities and chemical reactivity that are not observed in similar compounds.

Properties

IUPAC Name

5-ethyl-2-[1-[(E)-3-phenylprop-2-enyl]piperidin-4-yl]oxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O/c1-2-17-15-21-20(22-16-17)24-19-10-13-23(14-11-19)12-6-9-18-7-4-3-5-8-18/h3-9,15-16,19H,2,10-14H2,1H3/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDIFSRAOQKARNQ-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)OC2CCN(CC2)CC=CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CN=C(N=C1)OC2CCN(CC2)C/C=C/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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